molecular formula C12H14O4 B1499542 1,6,7-Naphthalenetriol, 5,6,7,8-tetrahydro-, 1-acetate, (6R,7S)-rel- CAS No. 98235-76-8

1,6,7-Naphthalenetriol, 5,6,7,8-tetrahydro-, 1-acetate, (6R,7S)-rel-

Cat. No.: B1499542
CAS No.: 98235-76-8
M. Wt: 222.24 g/mol
InChI Key: KJHALSUYGSKPQA-MNOVXSKESA-N
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Description

Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.09 g/mol. This compound is a derivative of naphthalene, featuring hydroxyl groups at the 6th and 7th positions and an acetate group attached to the 1st position

Properties

CAS No.

98235-76-8

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

[(6R,7S)-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] acetate

InChI

InChI=1S/C12H14O4/c1-7(13)16-12-4-2-3-8-5-10(14)11(15)6-9(8)12/h2-4,10-11,14-15H,5-6H2,1H3/t10-,11+/m1/s1

InChI Key

KJHALSUYGSKPQA-MNOVXSKESA-N

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O

Canonical SMILES

CC(=O)OC1=CC=CC2=C1CC(C(C2)O)O

Other CAS No.

98235-76-8

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate typically involves the following steps:

  • Starting Material: The synthesis begins with naphthalene or its derivatives as the starting material.

  • Hydroxylation: The naphthalene derivative undergoes hydroxylation to introduce hydroxyl groups at the 6th and 7th positions. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

  • Acetylation: The hydroxylated compound is then acetylated to introduce the acetate group at the 1st position. This step is typically performed using acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine.

Industrial Production Methods: In an industrial setting, the production of Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also encouraged to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl groups can be further oxidized to form carboxylic acids or ketones.

  • Reduction: The compound can be reduced to remove the hydroxyl groups, resulting in a different structural isomer.

  • Substitution: The acetate group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or Grignard reagents for alkyl substitution are commonly employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Hydrogenated derivatives or structural isomers.

  • Substitution: Halogenated compounds or alkylated derivatives.

Scientific Research Applications

Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs or as an intermediate in pharmaceutical synthesis.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate is structurally similar to other naphthalene derivatives, such as:

  • Naphthalene-1,4-dicarboxylic acid

  • Naphthalene-1,5-dicarboxylic acid

  • Naphthalene-1,8-dicarboxylic acid

These compounds share the naphthalene core but differ in the position and type of functional groups attached. Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate is unique due to its specific hydroxylation pattern and acetate group, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6,7-Naphthalenetriol, 5,6,7,8-tetrahydro-, 1-acetate, (6R,7S)-rel-
Reactant of Route 2
Reactant of Route 2
1,6,7-Naphthalenetriol, 5,6,7,8-tetrahydro-, 1-acetate, (6R,7S)-rel-

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